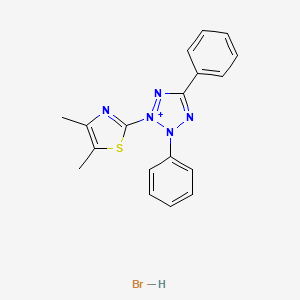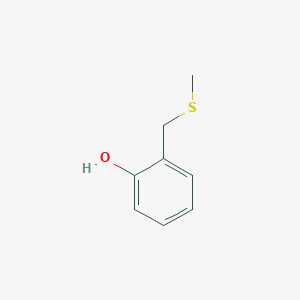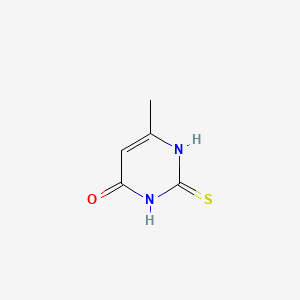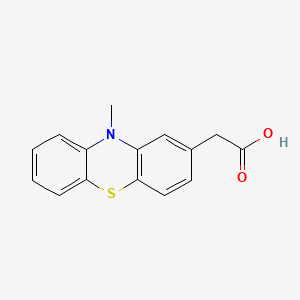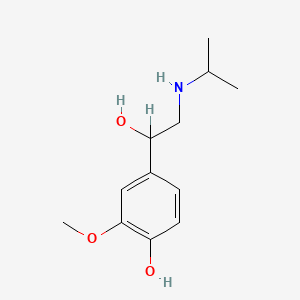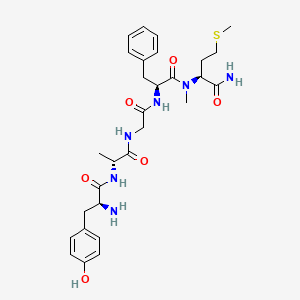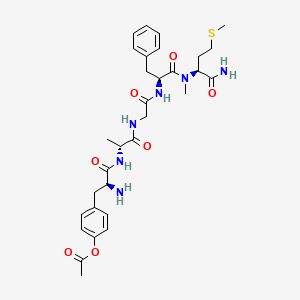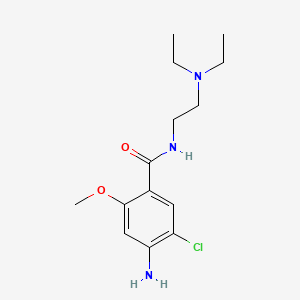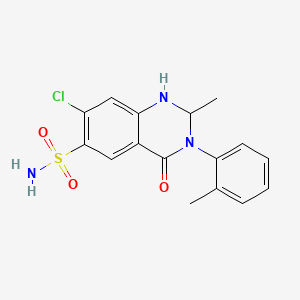
Mgb-BP-3
描述
MGB-BP-3 是一种由 MGB Biopharma 开发的新型抗菌化合物该化合物在治疗由艰难梭菌引起的感染方面显示出巨大潜力,艰难梭菌是一种导致严重胃肠道疾病的细菌 .
准备方法
MGB-BP-3 的合成涉及对寡酰胺天然产物(如地西他霉素和奈屈霉素)的修饰。该过程包括在配体中引入额外的疏水组分,以增强与 DNA 小沟的非极性区域的结合。 这种修饰旨在改善新化合物的理化性质,使其更像药物 .
化学反应分析
MGB-BP-3 会发生各种化学反应,主要集中在其与 DNA 的相互作用。它与 DNA 的小沟结合,形成稳定的复合物。这种结合会干扰 DNA 旋转酶的超螺旋作用以及拓扑异构酶 IV 的松弛和解链作用。 这些相互作用会抑制细菌的生长和复制 .
科学研究应用
MGB-BP-3 由于其抗菌特性而得到广泛研究。它对革兰氏阳性病原体(包括耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌)表现出很强的活性。 其独特的的作用机制和高疗效使其成为治疗艰难梭菌感染的潜在一线疗法 .
作用机制
MGB-BP-3 通过与 DNA 的小沟结合发挥其抗菌作用。这种结合会破坏细菌拓扑异构酶的正常功能,拓扑异构酶是 DNA 复制和转录必不可少的酶。 通过干扰这些酶,this compound 有效地抑制了细菌的生长和复制 .
相似化合物的比较
MGB-BP-3 与其他小沟结合剂(如地西他霉素和奈屈霉素)进行比较。与这些天然产物不同的是,this compound 已被修饰以降低毒性和增强抗菌活性。 其独特的结构使其可以选择性地与细菌 DNA 结合,使其在临床应用中更有效且更安全 .
类似化合物::- 地西他霉素
- 奈屈霉素
- AIK 20/25/1
属性
IUPAC Name |
1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXCVYZBVOWBR-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000277-08-6 | |
| Record name | MGB-BP-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MGB-BP-3 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12892 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MGB-BP-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MGB-BP-3 interact with its target and what are the downstream effects?
A: this compound is a Strathclyde Minor Groove Binder (S-MGB) that primarily targets Gram-positive bacteria. Research indicates that it functions by binding to the minor groove of DNA, specifically at essential SigA promoters. [] This binding inhibits promoter isomerization by RNA polymerase holoenzyme, effectively disrupting bacterial transcription. [] The downstream effects of this interaction include the downregulation of essential genes involved in vital processes like DNA replication, cell wall integrity, and energy production. [, ] For example, genes involved in glycolysis, the pentose phosphate pathway, and the TCA cycle are affected. [] This multi-target approach leads to a bactericidal effect and likely contributes to the low potential for resistance development. [, ]
Q2: Why is this compound ineffective against Gram-negative bacteria?
A: Although this compound can bind to the DNA of both Gram-positive and Gram-negative bacteria in vitro, [] its activity against Gram-negative bacteria is significantly limited. This limitation is attributed to poor intracellular accumulation due to inefficient permeation through the outer membrane and active efflux mechanisms. []
Q3: Has this compound shown potential for overcoming antibiotic resistance?
A: this compound demonstrates promise in mitigating antibiotic resistance. Laboratory-directed evolution experiments using S. aureus showed no development of resistance to this compound, even when exposed to sub-inhibitory concentrations. [] This is in contrast to rifampicin, a single-target RNA polymerase inhibitor, where resistance emerged rapidly under similar conditions. [] The multi-target nature of this compound, affecting various essential genes and pathways, likely contributes to this low resistance development potential. []
Q4: What is the current clinical trial status of this compound?
A: this compound has successfully completed a Phase IIa clinical trial as an orally administered drug for treating Clostridioides difficile infections. [] The results indicated superior efficacy compared to the current standard treatment, vancomycin. []
Q5: What are the future directions for this compound research?
A5: Future research on this compound will likely focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


